Anisodine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Anisodin kann effizient unter Verwendung von 6-beta-Acetyltropin als Ausgangsmaterial synthetisiert werden. Ein entscheidender Schritt in der Synthese ist die Sharpless-asymmetrische Dihydroxylierung (AD)-Reaktion . Dieses Verfahren stellt die Herstellung von (-)-Anisodin mit hoher enantiomerer Reinheit sicher.

Industrielle Produktionsverfahren: Die industrielle Produktion von Anisodin beinhaltet häufig Verfahren der Ultramikropulverisierung und der Tropftablettenherstellung. Diese Verfahren verbessern die Desintegrations- und Auflösungsgeschwindigkeit von Anisodinhydrobromid, wodurch die therapeutische Wirksamkeit und Stabilität verbessert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anisodin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Anisodin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Anisodin in seine reduzierten Formen umwandeln.

Substitution: Anisodin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, aber häufige Reagenzien sind Halogene und Alkylierungsmittel.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Anisodinoxide ergeben, während die Reduktion reduzierte Anisodinderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Therapeutic Use in Acute Ischemic Stroke

Efficacy and Mechanism of Action

Anisodine hydrobromide (Ani) is primarily recognized for its effectiveness in treating acute ischemic stroke. It functions as an antagonist to M cholinergic receptors, which contributes to its neuroprotective properties. A systematic review encompassing multiple randomized controlled trials (RCTs) has demonstrated that Ani injection significantly improves various clinical outcomes in AIS patients. Key findings include:

- Reduction in Neurological Impairment : Meta-analysis of 11 RCTs involving 1,337 patients revealed significant improvements in the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS) scores, indicating enhanced neurological function and reduced disability post-treatment .

- Improvement in Daily Living Activities : The Barthel Index scores increased significantly, suggesting that Ani enhances patients' ability to perform daily activities .

- Safety Profile : The incidence of adverse events was comparable between the Ani group and control groups, suggesting a favorable safety profile for Ani injections .

Table 1: Summary of Clinical Outcomes from RCTs on this compound for AIS

| Outcome Measure | Effect Size (MD) | Confidence Interval (95% CI) | p-value |

|---|---|---|---|

| NIHSS | -1.53 | (-1.94, -1.12) | <0.00001 |

| mRS | -0.89 | (-0.97, -0.81) | <0.00001 |

| Barthel Index | +10.65 | (4.30, 17.00) | 0.001 |

Applications in Central Serous Chorioretinopathy

This compound has also been explored for its efficacy in treating central serous chorioretinopathy (CSC). A clinical study assessed the combined application of this compound and joletion for CSC treatment:

- Study Design : A randomized controlled trial involving 57 patients with CSC compared the effects of this compound combined with joletion against a control group receiving standard treatment.

- Results : The combination therapy showed promising results in improving visual acuity and reducing retinal fluid accumulation compared to the control group .

Potential Use in Migraine Prevention

Recent investigations have indicated that this compound may have a role in preventing episodic migraines:

- Clinical Trials : A study involving 288 adult patients diagnosed with migraines evaluated the efficacy of this compound hydrobromide as a preventive treatment . Early results suggest that it may reduce the frequency and severity of migraine attacks.

Mechanisms Underlying this compound's Therapeutic Effects

The pharmacological actions of this compound are attributed to several mechanisms:

- Neuroprotection : this compound exhibits anti-inflammatory properties and inhibits neuronal apoptosis, which is crucial in mitigating damage during ischemic events .

- Vasodilation and Microcirculation Improvement : It promotes cerebral blood flow by enhancing microcirculation, thereby improving oxygen delivery to ischemic tissues .

- Regulation of Neurotransmitter Systems : this compound's modulation of nitric oxide synthase and calcium influx plays a significant role in its neuroprotective effects .

Wirkmechanismus

Anisodine exerts its effects by blocking muscarinic acetylcholine receptors and α1-adrenergic receptors . This action prevents acetylcholine from binding to its receptors, thereby inhibiting nerve impulse transmission and interfering with physiological functions based on cholinergic neurotransmission . The compound’s neuroprotective and cerebral circulation-promoting effects are attributed to its anti-oxidative damage, anti-inflammatory properties, and inhibition of neuronal apoptosis .

Vergleich Mit ähnlichen Verbindungen

Anisodin wird oft mit anderen Tropanalkaloiden wie Atropin, Anisodamin und Scopolamin verglichen . Obwohl all diese Verbindungen ähnliche anticholinerge Eigenschaften aufweisen, ist Anisodin einzigartig in seiner doppelten Wirkung als sowohl muskarinischer Acetylcholinrezeptor-Antagonist als auch α1-adrenerger Rezeptor-Antagonist . Diese doppelte Wirkung macht es besonders effektiv bei der Behandlung von akutem Kreislaufschock und ischämischen Augenerkrankungen .

Ähnliche Verbindungen:

Atropin: Wird hauptsächlich als muskarinischer Acetylcholinrezeptor-Antagonist eingesetzt.

Anisodamin: Ähnlich wie Anisodin, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Scopolamin: Bekannt für seinen Einsatz bei Reisekrankheit und postoperativem Erbrechen.

Zusammenfassend lässt sich sagen, dass Anisodin eine vielseitige Verbindung mit bedeutenden Anwendungen in der Medizin und der wissenschaftlichen Forschung ist. Sein einzigartiger Wirkmechanismus und seine Wirksamkeit bei der Behandlung verschiedener Erkrankungen machen es zu einem wertvollen Werkzeug sowohl in klinischen als auch in Forschungsumgebungen.

Biologische Aktivität

Anisodine, a tropane alkaloid derived from the plant Anisodus, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and vascular regulation. This article synthesizes recent findings on the pharmacological effects of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile.

This compound exhibits several pharmacological effects primarily through its action as a central muscarinic cholinergic receptor blocker. The following mechanisms have been identified:

- Neuroprotective Effects : this compound has been shown to mitigate oxidative stress and inflammation, which are critical in neurodegenerative processes. It inhibits neuronal apoptosis and regulates hemorheological changes by modulating nitric oxide synthase activity and preventing calcium influx into cells .

- Cerebral Circulation Improvement : The compound promotes cerebral blood flow, which is beneficial in conditions like acute ischemic stroke (AIS). Studies indicate that this compound enhances relative cerebral blood volume and activates the ERK1/2 signaling pathway, contributing to improved neurological outcomes .

- Anti-inflammatory Properties : this compound reduces serum levels of interleukin-6 (IL-6), a pro-inflammatory cytokine, thereby exerting anti-inflammatory effects that are crucial during acute inflammatory responses .

Clinical Efficacy

Recent meta-analyses and clinical trials have highlighted the efficacy of this compound in various medical conditions:

Acute Ischemic Stroke (AIS)

A systematic review encompassing 11 randomized controlled trials (RCTs) with 1,337 patients demonstrated that this compound significantly improved outcomes in AIS:

| Outcome Measure | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|

| NIH Stroke Scale | -1.53 | (-1.94, -1.12) | < 0.00001 |

| Modified Rankin Scale | -0.89 | (-0.97, -0.81) | < 0.00001 |

| Barthel Index | 10.65 | (4.30, 17.00) | 0.001 |

| Relative Cerebral Blood Volume | SMD = 0.28 | (0.02, 0.53) | 0.03 |

These results indicate significant improvements in neurological function and daily living activities among patients treated with this compound injections compared to control groups .

Septic Shock

This compound has also been evaluated for its effects on microcirculation in septic shock patients. A study reported lower serum lactate levels and reduced vasopressor requirements in patients treated with this compound compared to those receiving standard care, suggesting enhanced microcirculatory function .

Safety Profile

While this compound demonstrates promising therapeutic benefits, its safety profile remains a concern:

- Adverse Effects : Clinical studies have reported adverse events such as arrhythmias; however, no statistically significant differences were observed between this compound-treated groups and controls regarding overall adverse events .

- Need for Caution : The potential for side effects necessitates careful monitoring during treatment, particularly in vulnerable populations such as those with cardiovascular issues.

Case Studies

Several case studies have illustrated the application of this compound in clinical practice:

- Case Study on AIS Recovery : A patient with severe AIS showed marked improvement in NIHSS scores after receiving this compound injections over a two-week period, highlighting its role in acute stroke management.

- Microcirculation Improvement in Septic Shock : A cohort study involving septic shock patients indicated that those treated with this compound had significantly improved microcirculatory parameters compared to controls.

Eigenschaften

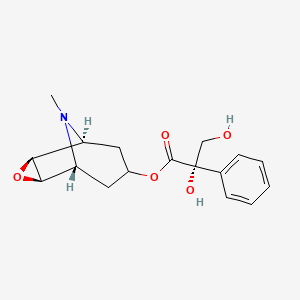

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJREKXHLFEVHN-QDXGGTILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76822-34-9 (hydrochloride) | |

| Record name | Anisodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20967080 | |

| Record name | Anisodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52646-92-1 | |

| Record name | Anisodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANISODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z75256J75J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Anisodine?

A1: this compound primarily acts as a muscarinic receptor antagonist. [, , , , ] It exhibits similar pharmacological properties to scopolamine, though generally with weaker potency. [, ]

Q2: Which muscarinic receptor subtypes are most affected by this compound?

A2: While this compound can modulate M1, M2, M4, and M5 receptors, research suggests a particularly significant interaction with the M2 subtype. [] This interaction seems crucial for its neuroprotective effects in cerebral ischemia models. []

Q3: How does this compound impact acetylcholine levels in the brain?

A3: Studies show that this compound can counteract the acetylcholine decrease induced by this compound, a muscarinic agonist known to cause memory deficits. [, ] This suggests that this compound might help maintain acetylcholine balance in specific brain regions. [, ]

Q4: What are the downstream effects of this compound's muscarinic receptor antagonism?

A4: this compound's antagonism of muscarinic receptors leads to various downstream effects, including:

- Neuroprotection: It reduces neuronal necrosis and apoptosis in chronic cerebral hypoperfusion models. [] This effect is potentially linked to modulation of monoamine neurotransmitter systems and the central cholinergic system. []

- Improved Blood Flow: this compound demonstrably improves blood circulation in various ocular tissues, such as the retina and optic nerve. [, , , , ]

- Reduced Inflammation and Oxidative Stress: Research indicates a potential role of this compound in mitigating inflammation and oxidative damage, contributing to its protective effects in conditions like acute lung injury and hemorrhagic shock. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Various techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the identification and characterization of this compound and its metabolites. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Although detailed pharmacokinetic studies are not provided, research reveals the identification of this compound and its metabolites in rat plasma, feces, and intestinal flora using LC-MS/MS techniques. [, , ] This suggests successful absorption and systemic distribution following oral administration in rats.

Q8: What are the primary clinical applications of this compound?

A8: this compound shows promise in treating various ophthalmological and neurological conditions, particularly those involving ischemia or impaired blood flow. Clinical research highlights its potential in:

- Diabetic Retinopathy: this compound may help alleviate retinal functional damage following panretinal photocoagulation, a common treatment for diabetic retinopathy. [] It also shows potential in improving retinal blood supply after vitrectomy in proliferative diabetic retinopathy. []

- Optic Neuropathies: Studies suggest this compound's efficacy in treating traumatic optic neuropathy, potentially through improving blood flow to the optic nerve. [, , ] It may also benefit patients with non-arteritic anterior ischemic optic neuropathy. []

- Central Retinal Artery Occlusion: this compound shows promise in improving vision and visual field defects in patients with central retinal artery occlusion. []

- Blepharospasm: Research supports the use of this compound, often in combination with other therapies, for managing blepharospasm, a condition characterized by involuntary eyelid spasms. [, ]

Q9: What animal models are used to study the effects of this compound?

A9: Researchers utilize various animal models, primarily rodents like rats, to investigate this compound's effects. These include:

- Middle Cerebral Artery Occlusion (MCAO) in Rats: This model mimics ischemic stroke and helps study this compound's neuroprotective potential. []

- Chronic Cerebral Hypoperfusion (CCH) in Rats: Induced by bilateral common carotid artery ligation (2-VO), this model aids in understanding this compound's effects on chronic reduction of blood flow to the brain. []

- Oleic Acid-Induced Acute Lung Injury in Rats: This model facilitates the investigation of this compound's protective effects against lung injury. []

- Hemorrhagic Shock Models in Rats: These models help evaluate this compound's impact on organ damage following severe blood loss. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.